molecular formula C17H19N3O2S B11010621 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11010621
M. Wt: 329.4 g/mol
InChI Key: JJALVUITVOBZEZ-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a cyclopropyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclopropyl group or the thiadiazole ring, leading to the formation of different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different cyclopropyl derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C17H19N3O2S/c21-15(18-16-20-19-14(23-16)12-6-7-12)17(8-10-22-11-9-17)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,18,20,21)

InChI Key

JJALVUITVOBZEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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